1-(3-tert-butoxy-1-methyl-3-oxopropyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-(3-tert-butoxy-1-methyl-3-oxopropyl)-1H-pyrazole-4-carboxylic acid is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms, and a carboxylic acid functional group, making it a versatile molecule for chemical modifications and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-tert-butoxy-1-methyl-3-oxopropyl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the tert-butoxy and carboxylic acid groups. The reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as crystallization or chromatography to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(3-tert-butoxy-1-methyl-3-oxopropyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
1-(3-tert-butoxy-1-methyl-3-oxopropyl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound may be used in the development of new pharmaceuticals, particularly as a scaffold for drug design.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(3-tert-butoxy-1-methyl-3-oxopropyl)-1H-pyrazole-4-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering protein conformation.
Comparison with Similar Compounds
- 1-(3-tert-butoxy-1-methyl-3-oxopropyl)-1H-pyrazole-3-carboxylic acid
- 1-(3-tert-butoxy-1-methyl-3-oxopropyl)-1H-pyrazole-5-carboxylic acid
Comparison: Compared to similar compounds, 1-(3-tert-butoxy-1-methyl-3-oxopropyl)-1H-pyrazole-4-carboxylic acid may offer unique properties such as enhanced stability, specific reactivity, or improved biological activity. Its unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Biological Activity
1-(3-tert-butoxy-1-methyl-3-oxopropyl)-1H-pyrazole-4-carboxylic acid, with CAS number 1856046-88-2, is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a molecular formula of C12H18N2O4 and a molecular weight of 254.28 g/mol. Its structure suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies.
The compound is characterized as a white to pale yellow solid, stable at room temperature, and soluble in organic solvents. Key physical properties include:
- Density : Approximately 1.19 g/cm³ (predicted)
- Boiling Point : Estimated at 399.4 °C (predicted)
- Acid Dissociation Constant (pKa) : 3.81 (predicted) .
Anticancer Activity
Recent studies have indicated that pyrazole derivatives can exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown efficacy in inhibiting tumor growth in various cancer cell lines. In particular, research has demonstrated that certain pyrazole derivatives can induce apoptosis in cancer cells, suggesting a mechanism of action through the activation of apoptotic pathways .
Case Study:
In a study focusing on pyrazole-based inhibitors of lactate dehydrogenase (LDH), compounds with similar structural motifs were found to inhibit LDH activity effectively, leading to reduced lactate production and cell proliferation in pancreatic cancer cells (MiaPaCa2) and sarcoma cells (A673). The lead compounds exhibited low nanomolar inhibition of both LDHA and LDHB, highlighting the potential of pyrazole derivatives in cancer therapy .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory activity associated with pyrazole compounds. Research indicates that certain pyrazole derivatives can modulate inflammatory pathways, potentially through the inhibition of cyclooxygenase enzymes or other inflammatory mediators. This activity could be beneficial in treating conditions characterized by chronic inflammation .
Enzyme Inhibition
The compound's structural features suggest potential inhibitory effects on various enzymes relevant to metabolic processes. For example, studies on related pyrazole compounds have shown inhibition of key metabolic enzymes involved in glycolysis and lactate production, which are crucial in cancer metabolism .
Research Findings Summary
Properties
IUPAC Name |
1-[4-[(2-methylpropan-2-yl)oxy]-4-oxobutan-2-yl]pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-8(5-10(15)18-12(2,3)4)14-7-9(6-13-14)11(16)17/h6-8H,5H2,1-4H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSUGMQQYKUJRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC(C)(C)C)N1C=C(C=N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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